2-Propanol, 1-(2-propenyloxy)-

Toxicology Solvent selection Occupational safety

1-Allyloxy-2-propanol (CAS 21460-36-6), also designated propylene glycol monoallyl ether (PGAE), is a C6 glycol ether that integrates an allyl (2-propenyl) moiety with a secondary hydroxyl group on a propylene glycol backbone. This architecture confers dual reactivity: the allyl group participates in radical copolymerization and thiol-ene reactions, while the hydroxyl group engages in urethane, ester, or ether linkages.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 21460-36-6
Cat. No. B1348754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-(2-propenyloxy)-
CAS21460-36-6
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(COCC=C)O
InChIInChI=1S/C6H12O2/c1-3-4-8-5-6(2)7/h3,6-7H,1,4-5H2,2H3
InChIKeyCJNXVNXBZXMHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyloxy-2-propanol (CAS 21460-36-6) Procurement Guide: A Bifunctional Glycol Ether for Reactive Formulations


1-Allyloxy-2-propanol (CAS 21460-36-6), also designated propylene glycol monoallyl ether (PGAE), is a C6 glycol ether that integrates an allyl (2-propenyl) moiety with a secondary hydroxyl group on a propylene glycol backbone . This architecture confers dual reactivity: the allyl group participates in radical copolymerization and thiol-ene reactions, while the hydroxyl group engages in urethane, ester, or ether linkages. Unlike simple glycol ether solvents, PGAE functions simultaneously as a reactive diluent and a comonomer, enabling permanent incorporation into polymer matrices . Its balance of hydrophilicity and moderate volatility (predicted b.p. 166.5 °C at 760 mmHg) positions it as a versatile intermediate for coatings, polyurethanes, and specialty polymers.

Why 1-Allyloxy-2-propanol Cannot Be Replaced by Common Glycol Ethers


Conventional propylene glycol monoalkyl ethers (e.g., PG monomethyl ether, CAS 107-98-2) are excellent aprotic solvents but lack polymerizable unsaturation, limiting them to fugitive diluent roles. Conversely, allyl alcohol (CAS 107-18-6) delivers high allyl reactivity but exhibits acute oral toxicity (LD50 rat 64 mg/kg) that severely restricts its use in enclosed or consumer-facing applications [1]. 1-Allyloxy-2-propanol bridges this gap by attenuating toxicity through the propylene glycol spacer while preserving the allyl group's radical and addition chemistry. The quantitative evidence below demonstrates that no single in-class analog simultaneously delivers comparable reactive functionality, lower acute toxicity, and regulatory indoor air guidance values.

Quantitative Differentiation Evidence for 1-Allyloxy-2-propanol vs. Closest Analogs


Acute Oral Toxicity: 1-Allyloxy-2-propanol vs. Allyl Alcohol and PG Monomethyl Ether

The acute oral LD50 of 1-allyloxy-2-propanol in rats is 511 mg/kg, approximately 8-fold higher than that of allyl alcohol (64 mg/kg) [1][2]. This positions the compound as a less acutely toxic carrier of allyl functionality. In contrast, propylene glycol monomethyl ether (PGME), which lacks allyl reactivity altogether, exhibits an LD50 exceeding 5,000 mg/kg and an ACGIH TLV of 100 ppm [3], reflecting its non-reactive solvent profile.

Toxicology Solvent selection Occupational safety

Indoor Air Quality Benchmarking: Allyloxypropanol vs. Regulatory Guidance Thresholds

A physiologically based toxicokinetic (PBTK) model derived a tentative Indoor Air Guidance Value (IAGV) of 750 µg/m³ for the allyloxypropanol isomer mixture (1-allyloxy-2-propanol and 2-allyloxy-1-propanol) [1]. This value stems from polyurethane foam emission studies and provides a quantitative airborne exposure benchmark that competing allyl monomers (e.g., allyl alcohol, acrolein) lack due to their extreme toxicity precluding indoor use. By contrast, propylene glycol monomethyl ether benefits from established TLV-TWA values of 100 ppm (≈ 370 mg/m³), reflecting its status as a non-reactive solvent with far lower structural specificity for emission sources.

Indoor air quality VOC Polyurethane foam emissions

Boiling Point and Volatility Profile vs. Ethylene Glycol Monoallyl Ether

1-Allyloxy-2-propanol exhibits a predicted normal boiling point of 166.5 °C (at 760 mmHg) with a vapor pressure of 0.59 mmHg at 25 °C . Its ethylene glycol analog, ethylene glycol monoallyl ether (CAS 111-45-5), boils at 159 °C (lit.) , a 7.5 °C difference. While modest, this disparity reflects the added methyl branch on the propylene glycol backbone, which lowers hydrogen-bonding efficiency and slightly reduces volatility – a potential advantage in high-temperature curing processes where evaporative loss of reactive diluent must be minimized.

Physicochemical properties Distillation Formulation volatility

Comonomer Utility: Allyl-Reactive Copolymerization Platform

Copolymers of vinyl aromatic monomers and propoxylated allyl alcohols, where the propoxylated allyl alcohol unit is structurally derived from 1-allyloxy-2-propanol, yield hydroxyl numbers of 80–260 mg KOH/g and number-average molecular weights of 500–3,500 g/mol [1]. These hydroxyl-functional copolymers are particularly useful for polyurethanes, alkyd resins, and coatings. In contrast, common glycol ethers like PGME cannot be covalently integrated into the polymer backbone and remain as volatile, extractable components.

Copolymerization Reactive diluent Polyurethane synthesis

Research and Industrial Application Scenarios for 1-Allyloxy-2-propanol


Reactive Diluent in Low-VOC UV-Curable Coatings

In high-solids UV-curable coating systems, 1-allyloxy-2-propanol (CAS 21460-36-6) serves as a reactive diluent that reduces formulation viscosity while the allyl group copolymerizes with acrylate monomers under UV irradiation. Its higher boiling point (166.5 °C) relative to ethylene glycol monoallyl ether helps minimize evaporative losses during coating application and curing, ensuring that the stoichiometric balance is maintained . The quantifiably lower acute oral toxicity (LD50 511 mg/kg) compared to allyl alcohol also supports its use in industrial coating environments where worker exposure risks must be mitigated [1].

Hydroxyl-Functional Resin Intermediate for Polyurethanes

Propoxylated derivatives of 1-allyloxy-2-propanol are copolymerized with styrenic monomers to generate low-Mn (500–3,500 g/mol) polyols with hydroxyl numbers in the range of 80–260 mg KOH/g [2]. These copolymers are specifically designed for reaction with di- or polyisocyanates to yield polyurethane coatings and foams, where the allyl-derived backbone imparts hydrophobicity and chemical resistance that cannot be achieved with conventional polyether polyols.

Allyl-Functional Building Block in Silicone Hybrid Materials

The allyl terminus of 1-allyloxy-2-propanol undergoes efficient hydrosilylation with Si–H functional siloxanes, producing silicone-polyether hybrid surfactants or surface modifiers . This reactivity pathway is exploited in the synthesis of PEG/PPG-modified silicones used in personal care and industrial emulsification, where the precise control of the propylene glycol spacer length tailors the hydrophilic-lipophilic balance.

Indoor-Air-Compliant Additive for Polyurethane Flexible Foams

Given its established Indoor Air Guidance Value (IAGV) of 750 µg/m³ [3], 1-allyloxy-2-propanol is a candidate reactive additive in polyurethane flexible foam formulations intended for furniture and bedding. Its use as a VOC-scavenging comonomer can help manufacturers meet emission standards such as CertiPUR, while its copolymerizable nature prevents it from being released as a free volatile organic compound during product lifetime.

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